molecular formula C23H20N4O2 B2463671 (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285494-35-0

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2463671
M. Wt: 384.439
InChI Key: BRQKGQBJYCRHEH-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Protection

One notable application is in the field of corrosion protection. A study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including similar derivatives, on mild steel in acidic solutions. These compounds showed high inhibition efficiency, suggesting their potential as corrosion inhibitors. The study utilized electrochemical methods, scanning electron microscopy (FESEM), atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and computational approaches like Density Functional Theory (DFT) and Monte Carlo simulations to analyze the adsorption behavior and protective layer formation on the metal surface (Paul et al., 2020).

Antioxidant and Anticancer Activities

Another study explored the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural similarities to the compound of interest. These derivatives demonstrated significant antioxidant activity, surpassing that of ascorbic acid in certain cases. Additionally, their anticancer activity was assessed against human glioblastoma and breast cancer cell lines, with some compounds showing promising cytotoxicity (Tumosienė et al., 2020).

Fluorescent Sensing

Research has also been conducted on the development of fluorescent sensors for metal ions based on pyrazole carbohydrazide compounds. A specific study designed a sensor capable of selectively detecting Zn2+ and Mg2+ ions in aqueous solutions, demonstrating its utility in bioimaging and the monitoring of these ions in biological systems (Dhara et al., 2016).

DNA Damage Protection

Compounds related to "(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide" have been evaluated for their protective activity against DNA damage induced by chemical agents. Such studies highlight the potential of these compounds in mitigating oxidative stress and protecting against genetic damage (Abdel-Wahab et al., 2009).

Anticancer Evaluation

Furthermore, the synthesis and anticancer evaluation of various derivatives, including naphthyl ethers and their protective activities against DNA damage, have been a focus of research. These compounds have shown promising results in protecting DNA from damage, which is a crucial aspect of cancer prevention and therapy (Gouhar et al., 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15(18-8-7-16-5-3-4-6-19(16)13-18)24-27-23(28)22-14-21(25-26-22)17-9-11-20(29-2)12-10-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKGQBJYCRHEH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

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